molecular formula C9H19N3O B040789 N-tert-butylpiperazine-2-carboxamide CAS No. 121885-09-4

N-tert-butylpiperazine-2-carboxamide

Cat. No. B040789
CAS RN: 121885-09-4
M. Wt: 185.27 g/mol
InChI Key: OEZDMLLCIUSINT-UHFFFAOYSA-N
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Description

Physical And Chemical Properties Analysis

The physical and chemical properties of “N-tert-butylpiperazine-2-carboxamide” are not explicitly mentioned in the search results .

Scientific Research Applications

  • Synthesis of 4H-pyrazolo[1,5-c][1,3,5]thiadiazine-4-thiones : This compound is used in the synthesis of specific thiones, which are sulfur-containing organic compounds (Vicentini et al., 1994).

  • Deprotonation, 1,4-Addition, and Deprotonation Reactions : It is utilized in these specific types of chemical reactions in research settings (Bonnet et al., 2001).

  • As an Endosomolytic Polymer : The compound is employed in the field of polymer science, particularly as an endosomolytic polymer (Ferruti et al., 2000).

  • Antimycobacterial and Antifungal Activities : It shows potential in antimycobacterial and antifungal activities, specifically against Mycobacterium tuberculosis and Trichophyton mentagrophytes (Servusová et al., 2012).

  • Anti-Mycobacterial, Antifungal, and Photosynthesis-Inhibiting Activities : The compound has a range of biological activities, including inhibiting photosynthesis (Doležal et al., 2006).

  • Protected α Amino Acid Synthesis : It's used in the synthesis of protected α amino acids in moderate to good yields (Baldwin et al., 1996).

  • Solid-Phase Synthesis of Peptide α-Carboxamides : The compound is suitable for use as a handle in this type of synthesis (Gaehde & Matsueda, 2009).

  • CFTR Potentiator for CF Treatment : It's a potent and orally bioavailable CFTR potentiator approved by the FDA for treating cystic fibrosis patients carrying the G551D mutation (Hadida et al., 2014).

  • Potential Anticancer Agent : The compound has shown in vitro cytotoxicity against human cancer cell lines (Kumar et al., 2009).

  • Pyrenyl Fluorophores : N-tert-butylpyrene-1-carboxamide, a related compound, is used as a route to new pyrenyl fluorophores (Wrona-Piotrowicz et al., 2016).

  • Structural Fragment in HIV Protease Inhibitors : It is a key structural fragment in various medicinally important HIV protease inhibitors (Casper & Hitchcock, 2007).

  • Asymmetric Synthesis of Amines and Catalysis : N-tert-butanesulfinyl imines are used in asymmetric synthesis and as ligands for asymmetric catalysis (Ellman et al., 2002).

  • Biological Activities Including Anti-Mycobacterial Activity : N-Phenylpyrazine-2-carboxamides possess significant in vitro biological activities, including anti-mycobacterial activity (Zítko et al., 2015).

  • Solution-Phase Synthesis of Pyrrolidine-2-Carboxamides : It is used for preparing a library of these carboxamides (Malavašič et al., 2007).

  • Synthesis of β-Nitrate Ester Carboxamides : The developed method allows fast access to pharmaceuticals like nicorandil (Qiao et al., 2017).

  • Use in Ortho-Linked Polyamides : These synthesized polyamides have useful thermal stability and can be used in transparent, flexible, and tough films (Hsiao et al., 2000).

  • Carboxamide Protecting Group in Organic Synthesis : This compound is used as a carboxamide protecting group in organic synthesis (Muranaka et al., 2011).

  • Synthesis of 2-Spiro-pseudoindoxyls : A copper-catalyzed oxidative dearomatization/spirocyclization method is employed for synthesizing these compounds (Kong et al., 2016).

properties

IUPAC Name

N-tert-butylpiperazine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19N3O/c1-9(2,3)12-8(13)7-6-10-4-5-11-7/h7,10-11H,4-6H2,1-3H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEZDMLLCIUSINT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)C1CNCCN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40451673
Record name N-tert-Butylpiperazine-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40451673
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-tert-butylpiperazine-2-carboxamide

CAS RN

121885-09-4
Record name N-(1,1-Dimethylethyl)-2-piperazinecarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=121885-09-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-tert-Butylpiperazine-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40451673
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

In a reaction vessel were charged 343 g of water and 389 g (5.25 moles) of tert-butyl alcohol and then 219.5 g (1.05 moles) of 2-cyanopiperazine sulfate was dissolved in the mixture with stirring while keeping the temperature below 25° C. Then, while keeping the temperature at 25° C., to the solution was added dropwise 1372 g (8.4 moles) of an aqueous 80% sulfuric acid solution and further, the temperature of the mixture was kept at 40° C. for 3 hours to complete the reaction. Then, after cooling the reaction liquid to 25° C., 2700 g of tetrahydrofuran was added to the reaction liquid and the mixture was kept at a temperature of 0° C. for 3 hours. Precipitates were collected by filtration, dried, 241 g of the precipitates thus obtained was dissolved in 480 g of water and the solution was neutralized with an aqueous solution of 25% sodium hydroxide until pH thereof became 13. The solution was extracted thrice with one liter of chloroform, the extracts were combined with one another and chloroform was removed from the mixed extract under reduced pressure to provide 142 g (yield 73%) of N-tert-butyl-2-piperazine carboxamide.
Name
2-cyanopiperazine sulfate
Quantity
219.5 g
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reactant
Reaction Step One
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480 g
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389 g
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343 g
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2700 g
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Synthesis routes and methods III

Procedure details

In 1029 g (8.40 moles) of an aqueous 80% sulfuric acid was dissolved 219.5 g (1.05 mole) of 2-cyanopiperazine sulfate with stirring while keeping the temperature below 40° C. Then, while maintaining the temperature of from 9° C. to 15° C., to the solution was added dropwise 187 g (2.52 moles) of tert-butyl alcohol over a period of 3 hours and further, the mixture was kept at the same temperature for 2.5 hours to complete the reaction. Then, after adding 3 liters of water to the reaction liquid thus obtained, the mixture was neutralized with an aqueous solution of 25% sodium hydroxide until pH thereof became 10. Then, the reaction liquid was extracted twice with one liter of chloroform, the extracts were combined with each other, and chloroform was removed from the mixed extract under reduced pressure to provide 106.8 g (yield 55%) of N-tert-butyl-2-piperazine carboxamide having a melting point of from 151° C. to 152° C.
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187 g
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3 L
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2-cyanopiperazine sulfate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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